1-Indanone, 2-diazo-

Description

The exact mass of the compound 1-Indanone, 2-diazo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155520. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Indanone, 2-diazo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Indanone, 2-diazo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

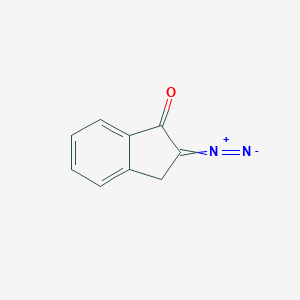

2D Structure

3D Structure

Properties

CAS No. |

1775-23-1 |

|---|---|

Molecular Formula |

C9H6N2O |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

2-diazo-3H-inden-1-one |

InChI |

InChI=1S/C9H6N2O/c10-11-8-5-6-3-1-2-4-7(6)9(8)12/h1-4H,5H2 |

InChI Key |

UTWQHEUIFBZBTR-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |

Other CAS No. |

1775-23-1 |

Synonyms |

2-diazo-1-indanone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Diazo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazo-1-indanone is a versatile organic compound that serves as a valuable intermediate in various chemical transformations. Its unique structure, featuring a diazo group adjacent to a carbonyl function within a bicyclic indanone framework, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-diazo-1-indanone, including detailed experimental protocols and key reaction pathways, to support its application in research and development.

Physical and Chemical Properties

2-Diazo-1-indanone is a yellow crystalline solid. While a specific melting point is not widely reported in readily available literature, its precursor, 1-indanone, has a melting point ranging from 38-42 °C.[1] Due to the diazo functional group, 2-diazo-1-indanone is expected to be thermally sensitive and should be handled with care.[2][3][4]

Table 1: Physical and Chemical Properties of 2-Diazo-1-indanone

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O | [5] |

| Molecular Weight | 158.16 g/mol | [5] |

| Appearance | Yellow crystalline solid | [6] |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane. | [6] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of 2-diazo-1-indanone. Below are the expected characteristic spectral features.

Table 2: Spectroscopic Data of 2-Diazo-1-indanone

| Spectroscopy | Characteristic Peaks |

| IR (Infrared) | Strong absorption band around 2100 cm⁻¹ (N≡N stretch of the diazo group) and a strong band around 1700 cm⁻¹ (C=O stretch of the ketone).[6] |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons in the range of 7.0-8.0 ppm and a singlet for the methylene protons of the indanone ring. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A resonance for the carbonyl carbon around 190 ppm, signals for the aromatic carbons, and a signal for the carbon bearing the diazo group. |

| UV-Vis (Ultraviolet-Visible) | Diazo ketones typically exhibit a maximum absorbance (λmax) in the range of 250-300 nm.[7][8] |

Experimental Protocols

Synthesis of 2-Diazo-1-indanone

The most common method for the synthesis of 2-diazo-1-indanone is through a diazo transfer reaction from 1-indanone using a sulfonyl azide, such as tosyl azide or mesyl azide, in the presence of a base.[9]

Experimental Protocol: Diazo Transfer Reaction

-

Dissolution of Starting Material: Dissolve 1-indanone in a suitable solvent, such as acetonitrile or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Cool the solution in an ice bath and add a base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), dropwise.

-

Addition of Diazo Transfer Reagent: While maintaining the low temperature, slowly add a solution of the diazo transfer reagent (e.g., tosyl azide) in the same solvent to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-diazo-1-indanone as a yellow solid.

Chemical Reactivity and Key Reactions

2-Diazo-1-indanone is a versatile building block due to the reactivity of the diazo group, which can undergo various transformations, most notably the Wolff rearrangement and transition metal-catalyzed reactions.

Wolff Rearrangement

Upon thermal, photochemical, or metal-catalyzed decomposition, 2-diazo-1-indanone undergoes a Wolff rearrangement to form a highly reactive ketene intermediate.[10][11][12] This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. This ring-contraction reaction is a powerful tool for the synthesis of strained ring systems.[10]

Experimental Protocol: Photochemical Wolff Rearrangement

-

Solution Preparation: Dissolve 2-diazo-1-indanone in a suitable solvent (e.g., methanol for trapping with a nucleophile) in a quartz reaction vessel.

-

Photolysis: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or UV-Vis spectroscopy.

-

Work-up and Purification: After completion, remove the solvent under reduced pressure and purify the resulting product (e.g., a methyl ester if methanol was used as the solvent) by column chromatography.

Transition Metal-Catalyzed Reactions

In the presence of transition metal catalysts, such as rhodium(II) acetate, 2-diazo-1-indanone can form a metal carbene intermediate. This intermediate is highly reactive and can participate in a variety of transformations, including cyclopropanation reactions with alkenes.[13][14]

Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation

-

Reactant Mixture: In a reaction flask, dissolve the alkene substrate in a dry, inert solvent such as dichloromethane.

-

Catalyst Addition: Add a catalytic amount of rhodium(II) acetate to the solution.

-

Addition of Diazo Compound: Slowly add a solution of 2-diazo-1-indanone in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The evolution of nitrogen gas is typically observed.

-

Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the resulting cyclopropane product by column chromatography.

Cycloaddition Reactions

The diazo group in 2-diazo-1-indanone can also act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole derivatives, respectively.[15][16] These reactions provide a direct route to five-membered heterocyclic compounds.

Stability and Hazards

Diazo compounds are known to be energetic and potentially explosive, particularly in the solid state.[2][3][4] They can decompose upon exposure to heat, light, or strong acids.[2][3][4] Therefore, 2-diazo-1-indanone should be handled with appropriate safety precautions, including the use of personal protective equipment and conducting reactions behind a blast shield, especially when working on a larger scale. It is recommended to store 2-diazo-1-indanone in a cool, dark place and to avoid grinding the solid material.

Conclusion

2-Diazo-1-indanone is a valuable synthetic intermediate with a well-defined set of physical and chemical properties. Its reactivity, dominated by the Wolff rearrangement and transition metal-catalyzed transformations, allows for the construction of complex molecular architectures, including strained ring systems and functionalized heterocycles. A thorough understanding of its properties, coupled with careful handling and adherence to established experimental protocols, will enable researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. 1-Indanone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Diazo-2-indanone | C9H6N2O | CID 86226893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate [scielo.org.mx]

- 7. Into the Blue: Ketene Multicomponent Reactions under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 9. jazanu.edu.sa [jazanu.edu.sa]

- 10. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 11. Wolff-Rearrangement [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

- 13. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - [2 + 1] Cycloaddition reactions of fullerene C60 based on diazo compounds [beilstein-journals.org]

- 16. A regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins to access indanone-fused 2D/3D skeletons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: 2-Diazo-1-indanone and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical identifier and safety information for 2-diazo-1-indanone. Extensive searches have not identified a specific CAS number for 2-diazo-1-indanone. However, information is available for structurally related compounds, which is presented herein to guide researchers in their work. The primary focus of this guide will be on 1,2-Indanedione (CAS No. 16214-27-0) , a closely related compound for which safety data is available.

Chemical Identification

While a specific CAS number for 2-diazo-1-indanone remains elusive in public databases, it is crucial to distinguish it from its isomers and related structures for which data is available.

-

Requested Compound: 2-diazo-1-indanone

-

Closest Related Compound with CAS Number: 1,2-Indanedione

-

Other Related Compounds:

Safety Information for 1,2-Indanedione (CAS No. 16214-27-0)

The following safety information is for 1,2-Indanedione, which is structurally similar to the requested compound. Researchers should handle all diazo compounds with caution due to their potential for instability.

Data Presentation: Summary of Safety Data for 1,2-Indanedione

| Property | Value |

| GHS Classification | Not classified as hazardous |

| GHS Label Elements | None |

| Hazard Pictograms | None |

| Signal Word | None |

| Hazard Statements | None |

| Precautionary Statements | None |

| Physical State | Solid |

| Melting Point | 97 °C (207 °F)[1] |

| Flash Point | Not applicable[1] |

| Solubility in Water | Slightly soluble[1] |

| Explosion Hazard | Product does not present an explosion hazard[1] |

Handling and Storage:

-

Handling: Avoid breathing dust. Wash hands and face thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[2]

-

Storage: Keep container tightly closed. Store in a cool, dark, and dry place. Store away from incompatible materials such as oxidizing agents.[2]

First Aid Measures:

-

Inhalation: Move to fresh air. Consult a doctor if you feel unwell.

-

Skin Contact: Remove contaminated clothing. Rinse skin with water. If irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

-

Ingestion: Rinse mouth. Get medical advice if you feel unwell.[2]

Experimental Protocols

Synthesis of 2-Diazo-1,3-indanedione:

While a specific protocol for 2-diazo-1-indanone was not found, a general method for the synthesis of the related compound, 2-diazo-1,3-indanedione, involves a base-catalyzed diazo transfer reaction.[8]

General Procedure:

-

1,3-Indandione is treated with a diazo transfer reagent, such as p-toluenesulfonyl azide or methanesulfonyl azide.

-

The reaction is carried out in the presence of a base. Various bases have been reported, including potassium ethoxide, triethylamine, or cesium carbonate.[8]

-

The reaction proceeds via the electrophilic addition of the enolate of 1,3-indandione to the azide, followed by the elimination of the corresponding sulfonamide.[8]

Logical Relationship: Synthesis of 2-Diazo-1,3-indanedione

Caption: A diagram illustrating the general synthetic pathway to 2-diazo-1,3-indanedione.

Experimental Workflow: General Handling of Diazo Compounds

Caption: A workflow diagram for the safe handling of potentially hazardous diazo compounds.

Disclaimer: The information provided in this guide is for informational purposes only and is based on the available data for structurally related compounds. The absence of a specific CAS number and safety data for 2-diazo-1-indanone necessitates that researchers treat this compound with extreme caution. A thorough risk assessment should be conducted before handling this or any related chemical. Always consult the most current Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional safety protocols.

References

- 1. arrowheadforensics.com [arrowheadforensics.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1-Indanone - Wikipedia [en.wikipedia.org]

- 5. westliberty.edu [westliberty.edu]

- 6. 2-Indanone 98 615-13-4 [sigmaaldrich.com]

- 7. 2-Indanone | 615-13-4 [chemicalbook.com]

- 8. jazanu.edu.sa [jazanu.edu.sa]

- 9. 1-Diazo-2-indanone | C9H6N2O | CID 86226893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Diazo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 2-diazo-1-indanone. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of predicted data, analysis of closely related compounds, and established experimental protocols for analogous structures. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of 2-diazo-1-indanone in research and development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 2-Diazo-1-indanone in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.30 | m | 4H | Aromatic-H |

| 3.40 | s | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Diazo-1-indanone in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C=O |

| 145.0 - 125.0 | Aromatic-C |

| ~70.0 | C=N₂ |

| 35.0 | CH₂ |

Note: Predicted chemical shifts are estimates and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 2-Diazo-1-indanone

| Wavenumber (cm⁻¹) | Functional Group |

| ~2100 | N₂ stretch (diazo group) |

| ~1680 | C=O stretch (ketone) |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600, 1470 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for 2-Diazo-1-indanone

| m/z | Ion |

| 158.05 | [M]⁺ (Molecular Ion) |

| 130.05 | [M - N₂]⁺ |

| 102.05 | [M - N₂ - CO]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-diazo-1-indanone is not explicitly published. However, a general and reliable method for the synthesis of α-diazo ketones from the corresponding ketone is the diazo transfer reaction.

Synthesis of 2-Diazo-1-indanone via Diazo Transfer

This procedure is adapted from standard methods for the synthesis of α-diazo ketones.

Materials:

-

1-Indanone

-

Tosyl azide or other suitable diazo transfer reagent

-

A non-protic solvent (e.g., acetonitrile, dichloromethane)

-

A weak base (e.g., triethylamine, DBU)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Dissolve 1-indanone in the chosen solvent in a round-bottom flask.

-

Add the weak base to the solution and stir at room temperature.

-

Slowly add the diazo transfer reagent to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-diazo-1-indanone.

Spectroscopic Data Acquisition

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

-

The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

-

Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Visualizations

The following diagrams illustrate the key chemical transformation and the general workflow for the characterization of 2-diazo-1-indanone.

In-depth Technical Guide: Stability and Storage of 2-Diazo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 2-diazo-1-indanone, a versatile intermediate in organic synthesis. Understanding its stability profile is critical for ensuring experimental reproducibility, safety, and the integrity of research and development programs. This document outlines the known thermal, photochemical, and chemical stability of 2-diazo-1-indanone, provides recommended storage conditions, and details relevant experimental protocols.

Chemical Profile

| Compound Name | 2-Diazo-1-indanone |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

| CAS Number | 3539-34-2 |

| Structure |  |

Stability of 2-Diazo-1-indanone

The stability of 2-diazo-1-indanone is influenced by temperature, light, and the presence of acids or bases. As a diazo compound, it is inherently energetic and requires careful handling.

Thermal Stability

General Recommendations:

-

Avoid exposure to high temperatures.

-

Use caution when performing reactions at elevated temperatures.

-

Consider the potential for exothermic decomposition, especially when handling larger quantities.

Photochemical Stability

2-Diazo-1-indanone is susceptible to photochemical decomposition. Upon exposure to light, particularly in the UV region, it can undergo the Wolff rearrangement to form a reactive ketene intermediate. This reaction is a common and synthetically useful transformation of α-diazo ketones. The ketene can then react with various nucleophiles present in the reaction mixture. While a specific quantum yield for the photolysis of 2-diazo-1-indanone is not documented in the reviewed literature, it is a well-established reaction pathway for this class of compounds.

Decomposition Pathway: The primary photochemical decomposition pathway for 2-diazo-1-indanone is the Wolff rearrangement.

Caption: Photochemical Wolff Rearrangement of 2-Diazo-1-indanone.

Chemical Stability

2-Diazo-1-indanone is sensitive to acidic and basic conditions.

-

Acidic Conditions: In the presence of acid, 2-diazo-1-indanone can undergo hydrolysis. A study on the kinetics of this reaction in dilute aqueous perchloric acid determined the hydronium ion catalytic coefficient (kH+) to be 5.7 × 10⁻³ (mol/L)⁻¹ s⁻¹.[2]

-

Basic Conditions: Strong bases can also lead to decomposition.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 2-diazo-1-indanone, the following storage conditions are recommended:

| Parameter | Condition | Rationale |

| Temperature | -20°C to -80°C | Minimizes thermal decomposition. |

| Light | Store in an amber vial or in the dark | Prevents photochemical decomposition (Wolff rearrangement). |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Prevents potential reactions with atmospheric components. |

| Container | Tightly sealed container | Prevents contamination and exposure to moisture. |

Experimental Protocols

Synthesis of 2-Diazo-1-indanone

The synthesis of 2-diazo-1-indanone is typically achieved through a diazo transfer reaction from a suitable diazo donor to 1-indanone. While a specific detailed protocol for 2-diazo-1-indanone was not found in the reviewed literature, a general procedure for the synthesis of a similar compound, 2-diazo-1,3-indanedione, can be adapted.[1] The synthesis generally involves the reaction of the corresponding 1,3-dicarbonyl compound with a sulfonyl azide in the presence of a base.

A plausible synthesis route would involve the diazotization of 2-amino-1-indanone. A general procedure for the diazotization of an aromatic amine is provided below as a reference.[3]

Illustrative Diazotization Protocol (General):

-

Dissolve the amino compound (e.g., 2-amino-1-indanone) in an acidic aqueous solution (e.g., HCl in water).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water while maintaining the low temperature.

-

Stir the reaction mixture at 0-5°C for a specified period to ensure complete formation of the diazonium salt.

-

The resulting diazonium salt solution can then be used in subsequent reactions.

Note: The isolation of diazonium salts is often avoided due to their potential instability. They are typically generated in situ for further reactions.

Handling and Safety Precautions

Diazo compounds are potentially explosive and should be handled with extreme caution.

-

Always work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid friction, shock, and sudden heating.

-

Work with small quantities whenever possible.

-

Have a quench solution (e.g., acetic acid) readily available to destroy any residual diazo compound.

Logical Workflow for Handling and Use

The following diagram illustrates a logical workflow for the safe handling and use of 2-diazo-1-indanone in a research setting.

Caption: Recommended Workflow for 2-Diazo-1-indanone.

Conclusion

2-Diazo-1-indanone is a valuable synthetic intermediate that requires careful handling and storage due to its inherent instability. Adherence to the guidelines outlined in this technical guide regarding storage conditions, handling procedures, and an understanding of its stability profile will contribute to the safe and effective use of this compound in research and development. Researchers should always consult relevant safety data sheets and institutional safety protocols before working with this and other diazo compounds.

References

A Technical Guide to the Historical Synthesis of Diazo Indanones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of diazo indanones, crucial intermediates in organic synthesis and drug discovery. The document provides a detailed overview of the primary synthetic routes, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate a comprehensive understanding of these powerful synthetic building blocks.

Introduction

Diazo indanones, particularly 2-diazo-1-indanone and 2-diazo-1,3-indandione, are versatile reagents in organic chemistry, primarily serving as precursors to carbenes and carbenoids. Their unique reactivity has led to their application in a wide array of chemical transformations, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. This guide focuses on the seminal historical methods that have been instrumental in the preparation of these important compounds.

The Regitz Diazo Transfer Reaction

The most prominent and widely employed method for the synthesis of diazo indanones is the Regitz diazo transfer reaction. First reported by Manfred Regitz and Gerhard Heck, this reaction involves the transfer of a diazo group from a sulfonyl azide, typically p-toluenesulfonyl azide (TsN₃), to an active methylene compound.[1] In the context of diazo indanones, the readily available 1,3-indandione serves as the active methylene precursor.

The reaction is base-catalyzed, with a variety of bases and solvent systems being effective. The general mechanism involves the deprotonation of the active methylene group of the indanone to form an enolate, which then undergoes a nucleophilic attack on the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the desired diazo indanone.[1]

Quantitative Data for the Regitz Diazo Transfer

The following table summarizes various conditions and reported yields for the synthesis of 2-diazo-1,3-indandione using the Regitz diazo transfer.

| Starting Material | Diazo Transfer Reagent | Base | Solvent | Yield (%) | Reference |

| 1,3-Indandione | p-Toluenesulfonyl azide | Triethylamine | Ethanol | 80 | [2] |

| 1,3-Indandione | p-Toluenesulfonyl azide | Triethylamine | THF | 88 | [2] |

| 1,3-Indandione | p-Toluenesulfonyl azide | Potassium ethoxide | - | - | [1] |

| 1,3-Indandione | p-Toluenesulfonyl azide | Methylamine | Ethanol | - | [1] |

| 1,3-Indandione | Methanesulfonyl azide | 4-Dimethylaminopyridine | [bmim]Br | - | [1] |

Detailed Experimental Protocol: Synthesis of 2-Diazo-1,3-indandione

This protocol is a representative example of the Regitz diazo transfer reaction.

Materials:

-

1,3-Indandione

-

p-Toluenesulfonyl azide

-

Triethylamine

-

Ethanol

-

Diethyl ether

-

Ice bath

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 1,3-indandione in ethanol.

-

Cool the solution in an ice bath.

-

Add triethylamine to the cooled solution, followed by the dropwise addition of p-toluenesulfonyl azide.

-

Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the product, 2-diazo-1,3-indandione, will precipitate from the solution.

-

Collect the precipitate by filtration and wash with cold diethyl ether to remove any soluble impurities.

-

The resulting solid can be further purified by recrystallization.

Mechanistic Diagram: Regitz Diazo Transfer

References

An In-depth Technical Guide on the Electronic Structure and Reactivity of 2-Diazo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic structure and reactivity of 2-diazo-1-indanone, a versatile intermediate in organic synthesis. The document details its synthesis, spectroscopic characterization, and key chemical transformations, including the Wolff rearrangement, metal-catalyzed cyclopropanation, and cycloaddition reactions. Emphasis is placed on providing detailed experimental protocols and quantitative data to aid in the practical application of this compound in research and development, particularly within the pharmaceutical industry.

Introduction

2-Diazo-1-indanone is a cyclic α-diazoketone that serves as a valuable precursor for a variety of chemical transformations. Its strained five-membered ring and the reactive diazo functionality impart a unique reactivity profile, making it a powerful tool for the construction of complex molecular architectures. The generation of a ketene intermediate via Wolff rearrangement allows for ring contraction and subsequent reactions with nucleophiles, while the formation of a carbene under metal catalysis opens pathways for cyclopropanation and C-H insertion reactions. Understanding the interplay between the electronic structure of 2-diazo-1-indanone and its reactivity is crucial for harnessing its synthetic potential.

Electronic Structure

The electronic properties of 2-diazo-1-indanone are dictated by the delocalization of electrons across the diazo and carbonyl groups, influenced by the constraints of the indanone scaffold.

Spectroscopic Data

The spectroscopic signature of 2-diazo-1-indanone provides key insights into its bonding and electronic environment.

| Spectroscopic Data of 2-Diazo-1-indanone | |

| Technique | Characteristic Peaks/Signals |

| Infrared (IR) | Strong ν(C=N=N) at ~2100 cm⁻¹, Strong ν(C=O) at ~1680 cm⁻¹ |

| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons (δ 7.2-7.8 ppm), Methylene protons (δ ~3.0 ppm) |

| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonyl carbon (δ ~190 ppm), Diazo carbon (δ ~60 ppm), Aromatic carbons (δ 124-135 ppm), Methylene carbon (δ ~35 ppm) |

| Ultraviolet-Visible (UV-Vis) | π→π* transitions in the UV region |

Note: The exact peak positions may vary slightly depending on the solvent and experimental conditions.

Computational Analysis

While specific computational studies on 2-diazo-1-indanone are not extensively reported in the literature, data from analogous cyclic α-diazoketones can provide valuable estimations of its electronic parameters. Density Functional Theory (DFT) calculations on similar structures suggest the following trends:

| Calculated Electronic Properties of a Model Cyclic α-Diazoketone | |

| Parameter | Calculated Value |

| HOMO Energy | -6.5 to -7.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Mulliken Charge on C (carbonyl) | +0.4 to +0.6 |

| Mulliken Charge on C (diazo) | -0.2 to -0.4 |

| Mulliken Charge on N (terminal) | -0.1 to -0.3 |

| Mulliken Charge on N (central) | +0.2 to +0.4 |

These values are estimations based on similar compounds and should be used as a qualitative guide.

Synthesis of 2-Diazo-1-indanone

The most common method for the synthesis of 2-diazo-1-indanone is the diazo transfer reaction from 1-indanone.

Experimental Protocol: Diazo Transfer Reaction

Materials:

-

1-Indanone

-

Tosyl azide (or other suitable diazo transfer reagent)

-

A suitable base (e.g., triethylamine, DBU)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1-indanone (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add the base (1.1 equivalents) to the cooled solution and stir for 15 minutes.

-

Slowly add a solution of tosyl azide (1.05 equivalents) in the same anhydrous solvent to the reaction mixture. Maintain the temperature below 5 °C during the addition.

-

Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-diazo-1-indanone as a solid.

Caption: General workflow for the synthesis of 2-diazo-1-indanone.

Reactivity of 2-Diazo-1-indanone

The reactivity of 2-diazo-1-indanone is dominated by the chemistry of the diazo group, which can undergo thermal or photochemical extrusion of nitrogen to form a carbene or ketene intermediate.

Wolff Rearrangement

Upon thermolysis or photolysis, 2-diazo-1-indanone undergoes a Wolff rearrangement to form a highly reactive ketene intermediate. This rearrangement involves the migration of one of the carbon atoms of the indanone ring, resulting in a ring-contracted product. The ketene can be trapped by various nucleophiles.

Caption: Mechanism of the Wolff Rearrangement of 2-diazo-1-indanone.

Materials:

-

2-Diazo-1-indanone

-

A suitable solvent (e.g., methanol, THF/water)

-

A UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)

-

Reaction vessel transparent to UV light (e.g., quartz)

-

Magnetic stirrer and stirring bar

Procedure:

-

Dissolve 2-diazo-1-indanone in the chosen solvent in the photochemical reactor.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., using a cooling bath).

-

Monitor the reaction by TLC or by observing the disappearance of the yellow color of the diazo compound.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting product (e.g., a benzocyclobutenecarboxylic acid ester if methanol is used as the solvent) by column chromatography or crystallization.

Metal-Catalyzed Reactions

In the presence of transition metal catalysts, such as those based on rhodium(II) or copper(II), 2-diazo-1-indanone forms a metal carbene intermediate. This highly reactive species can then participate in a variety of transformations.

The rhodium(II)-catalyzed reaction of 2-diazo-1-indanone with alkenes is an efficient method for the synthesis of spiro[cyclopropane-1,2'-inden]-1'-ones.

Materials:

-

2-Diazo-1-indanone

-

Styrene (or other alkene)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] or another suitable Rh(II) catalyst

-

Anhydrous, degassed solvent (e.g., dichloromethane)

-

Inert atmosphere setup (e.g., Schlenk line)

-

Magnetic stirrer and stirring bar

Procedure:

-

In a flask under an inert atmosphere, dissolve the alkene (e.g., styrene, 5-10 equivalents) and the Rh(II) catalyst (0.1-1 mol%) in the anhydrous solvent.

-

Slowly add a solution of 2-diazo-1-indanone (1 equivalent) in the same solvent to the reaction mixture over a period of several hours using a syringe pump.

-

Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the spirocyclopropane product.

1,3-Dipolar Cycloaddition

2-Diazo-1-indanone can act as a 1,3-dipole and react with various dipolarophiles, such as electron-deficient alkynes, to form pyrazole derivatives.

Materials:

-

2-Diazo-1-indanone

-

Dimethyl acetylenedicarboxylate (DMAD)

-

A high-boiling solvent (e.g., toluene, xylene)

-

Reflux condenser

-

Magnetic stirrer and stirring bar

Procedure:

-

Dissolve 2-diazo-1-indanone (1 equivalent) and DMAD (1.1 equivalents) in the solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the spiro[indene-2,3'-pyrazole] derivative.

Applications in Drug Development

The synthetic versatility of 2-diazo-1-indanone makes it an attractive building block in the synthesis of complex molecules with potential biological activity. The indanone framework is present in various natural products and pharmaceuticals. The ability to generate strained ring systems and introduce diverse functionalities via the reactions described above provides medicinal chemists with powerful tools for the construction of novel drug candidates.

Conclusion

2-Diazo-1-indanone is a highly reactive and synthetically useful molecule. Its electronic structure, characterized by the interplay of the diazo and carbonyl functionalities within a strained ring system, governs its diverse reactivity. This guide has provided a detailed overview of its synthesis, electronic properties, and key chemical transformations, including detailed experimental protocols. A thorough understanding of these aspects will facilitate the effective utilization of 2-diazo-1-indanone in the design and synthesis of novel organic compounds for various applications, including drug discovery and development.

A Technical Guide to the Solubility of 2-Diazo-1-Indanone in Common Organic Solvents

Introduction

2-Diazo-1-indanone is a versatile organic compound featuring a bicyclic indanone framework functionalized with a diazo group at the second position. Its unique electronic and structural properties make it a valuable intermediate in organic synthesis, particularly in the formation of carbenes and subsequent cyclization or insertion reactions. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility profile is critical for optimizing reaction conditions, selecting appropriate purification methods (such as crystallization), and developing formulation strategies. This guide provides an in-depth analysis of the expected solubility of 2-diazo-1-indanone and a detailed protocol for its empirical determination.

Predicted Solubility Profile of 2-Diazo-1-Indanone

The solubility of a compound is governed by the principle of "like dissolves like".[1][2][3] The structure of 2-diazo-1-indanone (C₉H₆N₂O) incorporates both nonpolar and polar features. The fused benzene ring and the cyclopentane backbone are nonpolar, while the ketone and diazo functional groups introduce significant polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's characteristics.

The following table summarizes the expected qualitative solubility of 2-diazo-1-indanone in various classes of common organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds. The polarity of 2-diazo-1-indanone is well-matched with that of halogenated solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The presence of a ketone group in both the solute and the solvent allows for favorable dipole-dipole interactions, promoting high solubility. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can act as hydrogen bond acceptors, interacting with any potential acidic protons on the solute.[4] |

| Esters | Ethyl Acetate | Good | Ethyl acetate has a polarity that is well-suited for dissolving compounds with both polar functional groups and nonpolar regions, making it a likely effective solvent. |

| Apolar Aromatic Solvents | Toluene, Benzene | Moderate | The aromatic ring of the indanone structure will have favorable π-π stacking interactions with aromatic solvents, though the polar functional groups may limit overall solubility compared to more polar solvents. |

| Polar Protic Solvents | Methanol, Ethanol | Moderate to Low | While the polar groups can interact with alcohols, the large nonpolar hydrocarbon backbone of 2-diazo-1-indanone may disrupt the hydrogen-bonding network of the solvent, leading to limited solubility.[5] |

| Apolar Aliphatic Solvents | Hexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly nonpolar aliphatic solvents and the polar functional groups of 2-diazo-1-indanone results in weak solute-solvent interactions. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This section details a standard gravimetric procedure for the quantitative determination of the solubility of a solid organic compound like 2-diazo-1-indanone.[6]

3.1 Principle

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a constant temperature. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining dissolved solid is measured. This allows for a direct calculation of the solubility.

3.2 Materials and Equipment

-

2-Diazo-1-indanone (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or sealed glass tubes

-

Temperature-controlled orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (e.g., 0.22 µm PTFE, solvent-compatible)

-

Pre-weighed sample containers (e.g., aluminum pans, glass vials)

-

Vacuum oven or rotary evaporator

3.3 Procedure

-

Preparation: Add an excess amount of solid 2-diazo-1-indanone to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled container. This step is critical to remove any suspended microcrystals.

-

Solvent Evaporation: Place the container with the filtered solution in a vacuum oven at a moderate temperature or use a rotary evaporator to completely remove the solvent.

-

Mass Determination: Once the solvent is fully evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute residue on the analytical balance.

3.4 Data Analysis and Calculation

The solubility is calculated using the following formula:

S = (m₂ - m₁) / V

Where:

-

S is the solubility (e.g., in mg/mL or g/L)

-

m₁ is the initial mass of the empty container (mg)

-

m₂ is the final mass of the container with the dried solute (mg)

-

V is the volume of the filtered aliquot (mL)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

References

- 1. app1-c89-pub.pressidium.com - Solubility Rules Organic Chemistry [app1-c89-pub.pressidium.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

The Genesis of a Versatile Reagent: Unraveling the Early Studies of 2-Diazo-1-indanone

For researchers, scientists, and professionals engaged in drug development, a deep understanding of foundational chemical entities is paramount. This technical guide delves into the discovery and initial studies of 2-diazo-1-indanone, a versatile intermediate in organic synthesis. While the seminal publication detailing its first synthesis remains elusive in readily accessible literature, this document pieces together information from subsequent studies to provide a comprehensive overview of its preparation, characterization, and early chemical explorations.

Introduction

2-Diazo-1-indanone is a valuable reagent characterized by the presence of a diazo group adjacent to a carbonyl function within a bicyclic indanone framework. This structural arrangement bestows upon the molecule a unique reactivity profile, making it a precursor for a variety of chemical transformations, most notably in the formation of carbenes and carbenoids for cyclopropanation and insertion reactions. Its utility has been particularly highlighted in reactions catalyzed by transition metals such as rhodium.

Synthesis and Characterization

The most common and historically significant method for the synthesis of α-diazo ketones, including 2-diazo-1-indanone, is the Regitz diazo transfer reaction . This reaction, pioneered by Manfred Regitz, involves the transfer of a diazo group from a donor, typically a sulfonyl azide, to an active methylene compound. In the case of 2-diazo-1-indanone, the synthesis would proceed from 1-indanone.

Experimental Protocol: Diazo Transfer Reaction for the Synthesis of 2-Diazo-1-indanone (Generalized)

-

Materials: 1-indanone, a suitable base (e.g., triethylamine, sodium hydride), a diazo transfer reagent (e.g., p-toluenesulfonyl azide), and an appropriate solvent (e.g., acetonitrile, dichloromethane).

-

Procedure:

-

To a solution of 1-indanone in the chosen solvent, the base is added at a controlled temperature (often 0 °C) to generate the corresponding enolate.

-

The diazo transfer reagent is then added portion-wise to the reaction mixture.

-

The reaction is stirred for a specified period, allowing the diazo transfer to occur.

-

Work-up typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product, often by chromatography.

-

Due to the inability to locate the original publication, specific quantitative data from the initial discovery is unavailable. However, subsequent reports on the use of 2-diazo-1-indanone in various synthetic applications implicitly confirm its successful preparation, with yields varying depending on the specific conditions and scale of the reaction.

Table 1: Physicochemical and Spectroscopic Data for 2-Diazo-1-indanone (Compiled from various sources)

| Property | Value |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

| Appearance | Yellow solid |

| Melting Point | Data not consistently reported in early literature. |

| Infrared (IR) ν (cm⁻¹) | ~2100 (C=N=N stretch), ~1680 (C=O stretch) |

| ¹H NMR (CDCl₃) δ (ppm) | 7.2-7.8 (m, 4H, Ar-H), 3.1 (s, 2H, CH₂) |

| ¹³C NMR (CDCl₃) δ (ppm) | ~185 (C=O), ~135-125 (Ar-C), ~60 (C=N₂), ~35 (CH₂) |

Note: The spectroscopic data presented are approximate values and may vary slightly depending on the solvent and instrument used. This data is compiled from various later studies and may not reflect the exact values reported in the initial discovery.

Initial Studies and Chemical Reactivity

The primary interest in 2-diazo-1-indanone from its early days stemmed from its ability to serve as a precursor to a reactive carbene intermediate upon extrusion of nitrogen gas, typically induced by heat or photolysis.

Wolff Rearrangement

One of the fundamental reactions of α-diazo ketones is the Wolff rearrangement. Upon photolysis or thermolysis, 2-diazo-1-indanone can lose nitrogen gas to form a carbene, which can then rearrange to a ketene. This ketene can be trapped by various nucleophiles.

Caption: The Wolff Rearrangement of 2-diazo-1-indanone.

Transition Metal-Catalyzed Reactions

A significant area of study that emerged following the discovery of 2-diazo-1-indanone involves its reactions in the presence of transition metal catalysts, particularly those of rhodium and copper. These catalysts facilitate the formation of metal carbenoids, which exhibit different reactivity and selectivity compared to the free carbene.

Caption: Formation and reactivity of a metal carbenoid from 2-diazo-1-indanone.

These early studies on the reactivity of 2-diazo-1-indanone laid the groundwork for its extensive use in modern organic synthesis, particularly in the construction of complex molecular architectures.

Conclusion

In-Depth Technical Guide on the Theoretical Calculations of 2-Diazo-1-Indanone Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the structural and electronic properties of 2-diazo-1-indanone. While experimental data for this specific molecule is limited, this document outlines the established computational methodologies and presents expected structural parameters based on calculations performed on analogous compounds. This information is crucial for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction to 2-Diazo-1-Indanone

2-Diazo-1-indanone is a member of the α-diazoketone family, a class of compounds known for their versatile reactivity in organic synthesis. The presence of the diazo and carbonyl functional groups within a strained five-membered ring makes its structural and electronic properties a subject of significant interest for theoretical investigation. Computational chemistry provides a powerful tool to predict its geometry, vibrational frequencies, and electronic characteristics, offering insights that complement experimental studies.

Computational Methodologies

A robust theoretical investigation of 2-diazo-1-indanone's structure typically employs quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The first step in the theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective approach involves the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the diazo group, while polarization functions (d,p) account for the non-spherical nature of electron clouds.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry (a true minimum on the potential energy surface).

-

Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule. Key vibrational modes of interest include the C=O stretch, the N≡N stretch of the diazo group, and various C-H and C-C stretching and bending modes within the indanone framework.

Predicted Structural Parameters

The following tables summarize the expected geometric parameters for 2-diazo-1-indanone based on theoretical calculations of similar cyclic α-diazoketones and related indanone structures. These values provide a quantitative description of the molecule's geometry.

Table 1: Predicted Bond Lengths for 2-Diazo-1-Indanone

| Bond | Predicted Bond Length (Å) |

| C1=O1 | 1.22 - 1.25 |

| C1-C2 | 1.45 - 1.48 |

| C2=N1 | 1.30 - 1.33 |

| N1≡N2 | 1.12 - 1.15 |

| C2-C3 | 1.48 - 1.51 |

| C3-C3a | 1.50 - 1.53 |

| C3a-C7a | 1.39 - 1.42 |

| C7a-C1 | 1.47 - 1.50 |

Table 2: Predicted Bond Angles for 2-Diazo-1-Indanone

| Angle | Predicted Bond Angle (°) |

| O1=C1-C2 | 125 - 128 |

| C1-C2=N1 | 115 - 118 |

| C2=N1≡N2 | 175 - 179 |

| C1-C2-C3 | 108 - 111 |

| C2-C3-C3a | 103 - 106 |

| C3-C3a-C7a | 130 - 133 |

| C3a-C7a-C1 | 107 - 110 |

Table 3: Predicted Key Vibrational Frequencies for 2-Diazo-1-Indanone

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N≡N Stretch (Diazo) | 2100 - 2150 |

| C=O Stretch (Ketone) | 1680 - 1720 |

| Aromatic C=C Stretch | 1580 - 1620 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C-H Stretch (Aliphatic) | 2900 - 3000 |

Molecular Structure and Computational Workflow

The following diagrams illustrate the molecular structure of 2-diazo-1-indanone and the logical workflow for its theoretical investigation.

Caption: Molecular structure of 2-diazo-1-indanone.

Methodological & Application

Application Notes and Protocols: Experimental Protocol for the Wolff Rearrangement of 2-Diazo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wolff rearrangement is a powerful reaction in organic synthesis that converts α-diazoketones into ketenes. This rearrangement is particularly valuable for ring contraction of cyclic α-diazoketones, providing access to strained ring systems and unique molecular scaffolds relevant to medicinal chemistry and drug development. This application note provides a detailed experimental protocol for the Wolff rearrangement of 2-diazo-1-indanone, a common starting material for the synthesis of various biologically active compounds. The protocols for the synthesis of the requisite 2-diazo-1-indanone are also detailed.

The rearrangement can be induced through several methods, including thermal, photochemical, metal-catalyzed, and microwave-assisted techniques.[1][2][3] Each method offers distinct advantages regarding reaction conditions, yields, and scalability, allowing researchers to choose the most suitable approach for their specific synthetic goals.

Synthesis of 2-Diazo-1-indanone

The preparation of 2-diazo-1-indanone is a crucial first step. A common and effective method is the diazo transfer reaction from a suitable diazo donor to 1,3-indandione, followed by selective reduction.

Protocol: Synthesis of 2-Diazo-1-indanone from 1,3-Indandione

This two-step procedure involves the initial formation of 2-diazo-1,3-indandione followed by its reduction.

Step 1: Synthesis of 2-Diazo-1,3-indandione

Several methods have been reported for the synthesis of 2-diazo-1,3-indanedione from 1,3-indandione using a diazo transfer reagent such as p-toluenesulfonyl azide.

-

Materials:

-

1,3-Indandione

-

p-Toluenesulfonyl azide

-

Triethylamine

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,3-indandione (1.0 eq) in ethanol.

-

Cool the solution in an ice bath and add triethylamine (1.1 eq).

-

To the stirred solution, add a solution of p-toluenesulfonyl azide (1.05 eq) in ethanol dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

The product, 2-diazo-1,3-indandione, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain 2-diazo-1,3-indanedione as a yellow solid.

-

Step 2: Selective Reduction to 2-Diazo-1-indanone

A protocol for the selective reduction of the less hindered carbonyl group of 2-diazo-1,3-indanedione is then followed.

-

Materials:

-

2-Diazo-1,3-indandione

-

Sodium borohydride

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Rotary evaporator

-

-

Procedure:

-

Suspend 2-diazo-1,3-indandione (1.0 eq) in methanol at 0 °C.

-

Slowly add sodium borohydride (0.25-0.30 eq) portion-wise, ensuring the temperature remains low.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding a few drops of acetic acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by silica gel column chromatography to yield 2-diazo-1-indanone.

-

Experimental Protocols for the Wolff Rearrangement of 2-Diazo-1-indanone

The following section details various methods to induce the Wolff rearrangement of 2-diazo-1-indanone. The choice of method will depend on the desired product (e.g., carboxylic acid, ester, amide) and the available equipment.

Photochemical Wolff Rearrangement

Photochemical activation is a mild method that can be performed at low temperatures, which is beneficial if the product is thermally sensitive.[2]

-

Materials:

-

2-Diazo-1-indanone

-

Anhydrous solvent (e.g., methanol for ester formation, THF/water for acid formation)

-

High-pressure mercury lamp or other suitable UV light source

-

Quartz reaction vessel

-

Nitrogen or argon gas inlet

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve 2-diazo-1-indanone (1.0 eq) in the chosen anhydrous solvent in a quartz reaction vessel.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the stirred solution with a high-pressure mercury lamp at room temperature or below.

-

Monitor the reaction progress by TLC for the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting product (e.g., methyl 1-indanylcarboxylate if methanol was used as the solvent) by silica gel column chromatography.

-

Thermal Wolff Rearrangement

Thermal rearrangement requires higher temperatures but can be a straightforward method if the product is stable under these conditions.[1]

-

Materials:

-

2-Diazo-1-indanone

-

High-boiling point solvent (e.g., aniline for anilide formation, benzyl alcohol for benzyl ester formation)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Nitrogen or argon atmosphere

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-diazo-1-indanone (1.0 eq) in the high-boiling solvent.

-

Heat the solution under a nitrogen or argon atmosphere to the desired temperature (typically 150-180 °C).

-

Maintain the temperature and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the product directly by crystallization or column chromatography.

-

Metal-Catalyzed Wolff Rearrangement

Transition metal catalysts, such as silver(I) oxide or silver benzoate, can significantly lower the required reaction temperature compared to the thermal method.[2][4]

-

Materials:

-

2-Diazo-1-indanone

-

Silver(I) oxide (Ag₂O) or Silver benzoate (AgOBz) (catalytic amount, e.g., 5-10 mol%)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Nucleophile (e.g., water, alcohol, amine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

To a stirred solution of 2-diazo-1-indanone (1.0 eq) and the nucleophile (e.g., 1.2 eq of an alcohol) in an anhydrous solvent, add the silver catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the evolution of nitrogen gas and the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography.

-

Microwave-Assisted Wolff Rearrangement

Microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions and higher yields.[3]

-

Materials:

-

2-Diazo-1-indanone

-

Solvent/nucleophile (e.g., methanol, ethanol, benzylamine)

-

Microwave reactor vial

-

Microwave synthesizer

-

-

Procedure:

-

Place a solution of 2-diazo-1-indanone (1.0 eq) in the chosen solvent/nucleophile in a microwave reactor vial.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes).

-

After the reaction, cool the vial to room temperature.

-

Open the vial and transfer the contents.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

-

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Wolff rearrangement of 2-diazo-1-indanone and analogous cyclic α-diazoketones under various methodologies.

| Method | Catalyst/Conditions | Solvent/Nucleophile | Temperature | Time | Yield (%) | Reference |

| Photochemical | High-pressure Hg lamp | Methanol | Room Temp. | 2-4 h | 70-85 | General Procedure |

| Thermal | Heat | Aniline | 160 °C | 1-2 h | 60-75 | General Procedure |

| Metal-Catalyzed | AgOBz (10 mol%), Et₃N (1.0 eq), Sonication | THF | 45 °C | 30 min | ~95 (for a similar system) | [4] |

| Microwave | Microwave Irradiation | Benzylamine | 130 °C | 20 min | High | [3] |

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The provided data is indicative.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and Wolff rearrangement of 2-diazo-1-indanone.

Reaction Mechanism of the Wolff Rearrangement

References

Application Notes and Protocols: 2-Diazo-1-indanone in Fused-Ring Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-diazo-1-indanone in the construction of diverse fused-ring systems. The protocols outlined below are based on established literature and are intended to serve as a guide for the practical application of these methodologies in a research and development setting.

Rhodium-Catalyzed Reactions of 2-Diazo-1-indanone

The transition metal-catalyzed decomposition of 2-diazo-1-indanone, particularly with rhodium(II) catalysts, generates a rhodium-carbene intermediate that is highly reactive and serves as a versatile synthon for the formation of new carbon-carbon bonds. This reactivity has been harnessed to construct a variety of fused carbocyclic and spirocyclic frameworks.

Intramolecular C-H Insertion

The intramolecular C-H insertion of carbenes derived from substituted 2-diazo-1-indanone precursors is a powerful method for the synthesis of fused cyclopentanone derivatives. This reaction is particularly useful for creating polycyclic systems with high regio- and stereoselectivity.

Reaction Pathway: Intramolecular C-H Insertion

Application Notes and Protocols: 2-Diazo-1-indanone for Carbene Insertion Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-diazo-1-indanone as a precursor for rhodium-catalyzed carbene insertion reactions. This versatile reagent allows for the formation of new carbon-carbon bonds through both intermolecular and intramolecular C-H insertion, as well as cyclopropanation of alkenes, providing access to a variety of complex carbocyclic scaffolds relevant to medicinal chemistry and drug development.

Overview of Reactivity

2-Diazo-1-indanone serves as a stable and accessible precursor to a rhodium-carbene intermediate upon reaction with a rhodium(II) catalyst, typically rhodium(II) acetate. This highly reactive intermediate can then undergo several synthetically useful transformations, including:

-

Intermolecular C-H Insertion: Reaction with alkanes and arenes to form new C-C bonds.

-

Cyclopropanation: Reaction with alkenes to generate strained three-membered rings.

-

Intramolecular C-H Insertion: Cyclization reactions to form fused ring systems (though less common for this specific substrate without appropriately positioned C-H bonds).

The general transformation is depicted below:

Caption: General reaction scheme for the generation and subsequent reactions of the rhodium carbene from 2-diazo-1-indanone.

Data Presentation

The following tables summarize the quantitative data for representative carbene insertion reactions of 2-diazo-1-indanone.

Table 1: Intermolecular C-H Insertion Reactions

| Substrate | Product | Catalyst | Yield (%) | Reference |

| Cyclohexane | 2-Cyclohexyl-1-indanone | Rh₂(OAc)₄ | >53 (estimated) | [1] |

| Benzene | 2-Phenyl-1-indanone | Rh₂(OAc)₄ | Data not available | [2] |

| Toluene | 2-(p-Tolyl)-1-indanone | Rh₂(OAc)₄ | Data not available | [2] |

Note: The yield for the reaction with cyclohexane is extrapolated from a similar reaction with 2-diazo-1,3-indandione[1]. Specific yield data for 2-diazo-1-indanone was not available in the surveyed literature.

Table 2: Cyclopropanation Reactions

| Alkene Substrate | Product | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| Cyclohexene | spiro[bicyclo[4.1.0]heptane-7,2'-indan]-1'-one | Rh₂(OAc)₄ | Not reported | Data not available | [2] |

| Styrene | 2-Phenylspiro[cyclopropane-1,2'-indan]-1'(3'H)-one | Rh₂(OAc)₄ | Predominantly trans | Data not available | [2][3] |

| Substituted Styrenes | Substituted 2-Arylspiro[cyclopropane-1,2'-indan]-1'(3'H)-ones | Rh₂(OAc)₄ | Predominantly trans | Data not available | [3] |

Note: While the formation of these products has been reported, specific yields were not detailed in the available literature. The diastereoselectivity for styrene cyclopropanation is consistently reported to favor the trans isomer[3].

Experimental Protocols

The following are generalized protocols for conducting carbene insertion reactions with 2-diazo-1-indanone based on established methodologies for similar diazo compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 3.1: General Procedure for Rhodium(II) Acetate-Catalyzed Intermolecular C-H Insertion

This protocol describes a general method for the C-H insertion of the carbene derived from 2-diazo-1-indanone into an alkane or arene substrate.

Caption: Workflow for a typical intermolecular C-H insertion reaction.

Materials:

-

2-Diazo-1-indanone

-

Substrate (e.g., cyclohexane, benzene, toluene)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Anhydrous solvent (if substrate is solid)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-diazo-1-indanone (1.0 mmol).

-

Add a large excess of the C-H substrate, which will also serve as the solvent (e.g., 10 mL of cyclohexane).

-

To this solution, add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazo compound.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the substrate is volatile, remove it under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 3.2: General Procedure for Rhodium(II) Acetate-Catalyzed Cyclopropanation

This protocol outlines a general method for the cyclopropanation of an alkene with the carbene generated from 2-diazo-1-indanone.

Caption: Workflow for a typical cyclopropanation reaction.

Materials:

-

2-Diazo-1-indanone

-

Alkene (e.g., cyclohexene, styrene)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis, including a syringe pump for slow addition.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alkene (1.2 mmol) and rhodium(II) acetate dimer (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL).

-

In a separate flask, prepare a solution of 2-diazo-1-indanone (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Using a syringe pump, add the solution of 2-diazo-1-indanone to the reaction mixture containing the alkene and catalyst over a period of 1-2 hours at room temperature. Slow addition is crucial to minimize the formation of the dimer byproduct.

-

After the addition is complete, continue to stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the desired spirocyclopropane. The diastereomers can often be separated at this stage.

Reaction Mechanisms

The key intermediate in these reactions is the rhodium carbene. The subsequent reaction pathway depends on the nature of the substrate present.

Mechanism of Intermolecular C-H Insertion

The rhodium carbene intermediate reacts with a C-H bond of the substrate in a concerted, albeit asynchronous, manner. This process involves the insertion of the carbene carbon into the C-H bond, leading to the formation of two new bonds (C-C and C-H) in a single step.

Caption: Simplified mechanism of C-H insertion.

Mechanism of Cyclopropanation

The electrophilic rhodium carbene reacts with the nucleophilic π-bond of the alkene. The reaction is generally considered to be a concerted process where both new C-C bonds are formed simultaneously, leading to the cyclopropane ring. The stereochemistry of the alkene is typically retained in the product. For styrenes, the approach of the carbene is sterically controlled, leading to the preferential formation of the trans diastereomer where the bulky phenyl group and the indanone moiety are on opposite sides of the newly formed cyclopropane ring[3].

References

- 1. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodium(II) Acetate Catalyzed Reactions of 2-Diazo-1,3-indandione and 2-Diazo-1-indanone with Various Substrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Heterocycles from 2-Diazo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds starting from 2-diazo-1-indanone. This versatile building block, through rhodium(II)-catalyzed and photocatalytic reactions, offers access to a diverse range of molecular architectures relevant to medicinal chemistry and materials science.

Synthesis of the Starting Material: 2-Diazo-1-indanone

The synthesis of 2-diazo-1-indanone is a crucial first step and is typically achieved via a diazo transfer reaction from 1-indanone.

Experimental Protocol: Diazo Transfer Reaction

This protocol is adapted from the procedure described by Rosenfeld, Shankar, and Shechter in the Journal of Organic Chemistry (1988).

Materials:

-

1-Indanone

-

p-Toluenesulfonyl azide (Tosyl azide)

-

Triethylamine (Et3N)

-

Acetonitrile (CH3CN)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-indanone (1.0 eq) in acetonitrile, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl azide (1.05 eq) in acetonitrile to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 1-indanone is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford 2-diazo-1-indanone as a yellow solid.

Rhodium(II)-Catalyzed Synthesis of Heterocycles

Rhodium(II) acetate dimer [Rh2(OAc)4] is a highly effective catalyst for the decomposition of 2-diazo-1-indanone, leading to the formation of a rhodium carbene intermediate. This reactive species can then undergo a variety of transformations to yield different heterocyclic scaffolds.

Cyclopropanation: Synthesis of Spiro[cyclopropane-1,2'-[2H]inden]-1'(3'H)-ones

The reaction of the rhodium carbene with alkenes provides a direct route to spirocyclopropanes.

Experimental Protocol: Cyclopropanation of Styrene

Materials:

-

2-Diazo-1-indanone

-

Styrene

-

Rhodium(II) acetate dimer [Rh2(OAc)4]

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of styrene (10 eq) in dichloromethane, add a catalytic amount of rhodium(II) acetate dimer (0.01 eq).

-

Heat the mixture to reflux.

-